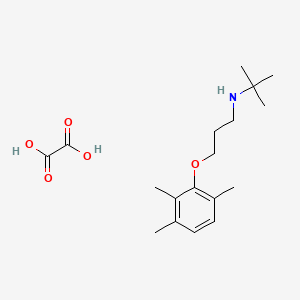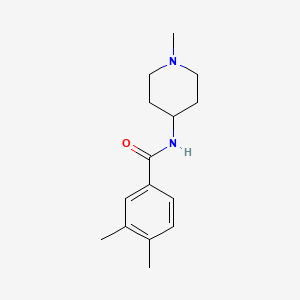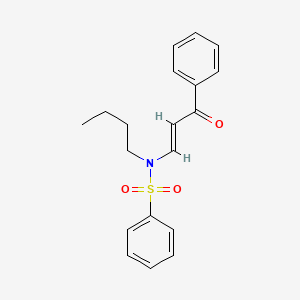![molecular formula C20H32N4O B5017679 N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-2-(1-piperidinyl)acetamide](/img/structure/B5017679.png)
N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-2-(1-piperidinyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-2-(1-piperidinyl)acetamide, also known as JNJ-31020028, is a novel small-molecule inhibitor that has been developed for the treatment of neuropathic pain. This compound has shown promising results in preclinical studies, and its unique mechanism of action makes it a potential candidate for further research.
Mechanism of Action
N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-2-(1-piperidinyl)acetamide is a selective inhibitor of the sodium channel Nav1.7, which is highly expressed in sensory neurons and plays a critical role in the transmission of pain signals. By inhibiting Nav1.7, this compound reduces the excitability of sensory neurons and thereby reduces the transmission of pain signals to the brain.
Biochemical and Physiological Effects
In addition to its effects on pain behavior, this compound has been shown to have other biochemical and physiological effects. For example, it has been shown to reduce the release of pro-inflammatory cytokines in the spinal cord, which may contribute to its anti-inflammatory effects. Additionally, this compound has been shown to have minimal effects on motor function, indicating that it may have a favorable safety profile.
Advantages and Limitations for Lab Experiments
One advantage of N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-2-(1-piperidinyl)acetamide is its selectivity for Nav1.7, which allows for more targeted effects on pain behavior. Additionally, its long duration of action may make it more effective for the treatment of chronic pain. However, one limitation is that it has only been studied in preclinical models, and further research is needed to determine its safety and efficacy in humans.
Future Directions
There are several potential future directions for research on N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-2-(1-piperidinyl)acetamide. One area of interest is its potential use in combination with other pain medications, such as opioids, to enhance their analgesic effects. Additionally, further research is needed to determine the safety and efficacy of this compound in humans, as well as its potential use in other pain conditions, such as inflammatory pain and cancer pain. Finally, the development of more selective inhibitors of Nav1.7 may lead to the development of even more effective pain medications.
Synthesis Methods
The synthesis of N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-2-(1-piperidinyl)acetamide involves a multi-step process that includes the reaction of 2-(1-piperidinyl)acetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(cyclohexylmethyl)pyridin-3-amine to form the desired product.
Scientific Research Applications
N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-2-(1-piperidinyl)acetamide has been extensively studied in preclinical models of neuropathic pain. In these studies, it has been shown to effectively reduce pain behavior in various animal models of neuropathic pain, including nerve injury-induced pain and chemotherapy-induced pain. Additionally, this compound has been shown to have a long duration of action, making it a potential candidate for the treatment of chronic pain.
properties
IUPAC Name |
N-[[2-[cyclohexyl(methyl)amino]pyridin-3-yl]methyl]-2-piperidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O/c1-23(18-10-4-2-5-11-18)20-17(9-8-12-21-20)15-22-19(25)16-24-13-6-3-7-14-24/h8-9,12,18H,2-7,10-11,13-16H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFGPSYRPVJEBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C2=C(C=CC=N2)CNC(=O)CN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-(3,5-dimethylphenoxy)ethyl]amino}ethanol ethanedioate (salt)](/img/structure/B5017597.png)
![5-(4-chlorophenyl)-2-[(2-methyl-1-piperidinyl)carbonyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5017598.png)
![ethyl 4,5-dimethyl-2-[(phenoxyacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5017608.png)
![2-cyano-N-cyclohexyl-3-[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B5017611.png)
![2-oxo-2-phenylethyl 4-[(3-chloro-4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B5017619.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2,6-dichlorobenzyl)-N~1~-ethylglycinamide](/img/structure/B5017624.png)
![2-[(4-methylphenyl)thio]-N-(4-pyridinylmethyl)acetamide](/img/structure/B5017630.png)


![N-[(1-cyclopentyl-4-piperidinyl)methyl]-4-methyl-N-(3-pyridinylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B5017661.png)
![3-[4-(1H-1,2,3-benzotriazol-1-ylcarbonyl)-3-(3-methoxyphenyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5017669.png)

![2-(3-methylphenyl)-4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinazoline hydrochloride](/img/structure/B5017673.png)